3-(cyclobutylmethyl)azetidine hydrochloride
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Overview
Description
3-(cyclobutylmethyl)azetidine hydrochloride is a nitrogen-containing heterocyclic compound. Azetidines, including this compound, are known for their significant ring strain due to their four-membered ring structure. This compound is of interest in various fields such as organic synthesis, medicinal chemistry, and materials science due to its unique reactivity and stability compared to other similar compounds .
Preparation Methods
The synthesis of 3-(cyclobutylmethyl)azetidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [2+2] cycloaddition reaction, which forms the four-membered ring structure. The reaction conditions often include the use of metal catalysts and specific solvents to facilitate the cyclization process . Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
3-(cyclobutylmethyl)azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially leading to the opening of the azetidine ring.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could result in amines or alcohols .
Scientific Research Applications
3-(cyclobutylmethyl)azetidine hydrochloride has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(cyclobutylmethyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The ring strain in the azetidine structure makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity can be harnessed to modify biological molecules or materials, leading to desired effects such as inhibition of enzymes or alteration of material properties .
Comparison with Similar Compounds
3-(cyclobutylmethyl)azetidine hydrochloride can be compared to other azetidines and aziridines:
Azetidines: These compounds share the four-membered ring structure but differ in their substituents and reactivity.
The uniqueness of this compound lies in its balance of stability and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
2680533-68-8 |
---|---|
Molecular Formula |
C8H16ClN |
Molecular Weight |
161.7 |
Purity |
95 |
Origin of Product |
United States |
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